3-Oxabicyclo[3.2.1]octane-2,4-dione
Overview
Description
3-Oxabicyclo[3.2.1]octane-2,4-dione is a useful research compound. Its molecular formula is C7H8O3 and its molecular weight is 140.14 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45401. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis of Bioactive Molecules
3-Oxabicyclo[3.2.1]octane-2,4-dione is a precursor in the synthesis of polyhydroxylated derivatives with potential bioactive properties. These derivatives are useful as synthetic blocks for bioactive molecules, demonstrating structures similar to molecules with antitumor and glycosidase inhibitor activity (Khlevin et al., 2012).
Photorearrangement Studies
This compound is involved in photorearrangement studies, crucial for understanding chemical reactions under light exposure. For instance, the irradiation of related compounds results in the formation of structures like 2-alkyl-3-oxatricyclo[3.3.0.02,8]octane-4,6-diones, which are significant in synthetic photochemistry (Mori et al., 1988).
Diels-Alder Reaction Research
This compound is utilized in studying the Diels-Alder reaction, a key method in organic synthesis. This research provides insights into stereoselectivity and reaction mechanisms, offering valuable information for the synthesis of complex organic compounds (Camps et al., 1984).
Synthesis of Oxygen Heterocyclic Natural Molecules
The oxabicyclo[3.2.1]octane framework, a key element in this compound, is crucial for synthesizing oxygen heterocyclic natural molecules. These structures are found in biologically significant compounds like insect pheromones, plant growth regulators, and carbohydrates (Ievlev et al., 2016).
Asymmetric Synthesis
This compound is instrumental in the asymmetric synthesis of 8-oxabicyclo[3.2.1]octane derivatives. Such asymmetric syntheses are crucial in producing compounds with specific chirality, a key factor in pharmaceutical and agrochemical industries (Ishida et al., 2010).
Thrombin Inhibition Research
Derivatives of this compound have been explored for their potential in thrombin inhibition. This research has implications for developing new therapeutic agents for conditions related to blood clotting (Kudryavtsev, 2010).
Catalytic Synthesis Applications
The compound is utilized in catalytic synthesis processes, such as the palladium-catalyzed cycloalkenylation. This is important in the facile synthesis of functionalized bicyclic compounds, which are pivotal in creating a range of biologically active molecules (Takeda & Toyota, 2011).
Material Science Research
In material science, this compound derivatives have been studied for their properties in novel soluble polyimides. These polymers, with their unique structural features, show promising applications in high-performance materials (Li et al., 2000).
Properties
IUPAC Name |
3-oxabicyclo[3.2.1]octane-2,4-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8O3/c8-6-4-1-2-5(3-4)7(9)10-6/h4-5H,1-3H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHURIINGLSKBG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CC1C(=O)OC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90286396 | |
Record name | 3-oxabicyclo[3.2.1]octane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.14 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6054-16-6 | |
Record name | Norcamphoric anhydride | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45401 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-oxabicyclo[3.2.1]octane-2,4-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90286396 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-CYCLOPENTANEDICARBOXYLIC ANHYDRIDE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the structural characteristics of 3-Oxabicyclo[3.2.1]octane-2,4-dione and its derivatives?
A1: this compound, often found as a derivative like rel[1S,5R,6R]-3-oxabicyclo[3.2.1]octane-2,4-dione-6-spiro-3′-(tetrahydrofuran-2′,5′-dione) (DAn), features a spiro tricyclic structure. This unique structure significantly influences the properties of polymers synthesized using DAn as a building block. [, , , ] For instance, the unsymmetrical nature of the spiro alicyclic structure in DAn contributes to the excellent solubility of the resulting polyimides in a wide range of organic solvents. []
Q2: How is this compound typically utilized in material science?
A2: this compound derivatives, particularly DAn, are valuable monomers in synthesizing polyimides. These polymers are known for their high thermal stability, excellent mechanical properties, and good chemical resistance. [, , , ]
Q3: What are the advantages of using this compound derivatives in polyimide synthesis?
A3: The incorporation of this compound derivatives like DAn into polyimide backbones leads to several beneficial properties:
- Enhanced Solubility: The unique spiro alicyclic structure disrupts polymer chain packing, resulting in improved solubility in common organic solvents. This is crucial for processing and application. [, ]
- Tunable Properties: Researchers can fine-tune the thermal and optical properties of the resulting polyimides by adjusting the ratio of DAn to other monomers during copolymerization. []
- Optical Properties: Certain DAn-based polyimides exhibit blue fluorescence, making them potentially suitable for optoelectronic applications. []
Q4: Are there any studies on the optical properties of polymers derived from this compound?
A4: Yes, research has demonstrated that alternating copolyimides containing 9,10-diphenylanthracene units and synthesized using DAn show blue fluorescence, both in solution and in the film state. This suggests potential applications in light-emitting devices. []
Q5: What analytical techniques are commonly used to characterize polymers incorporating this compound?
A5: Various analytical techniques are employed to characterize these polymers, including:
- NMR Spectroscopy: Used to confirm the structure and composition of the synthesized polymers. [, ]
- Thermal Analysis (TGA, DSC): To determine the thermal stability and glass transition temperatures of the polyimides. [, , , ]
- Spectroscopy (UV-Vis, Fluorescence): To investigate the optical properties of the polymers. []
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